Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is a complex organic compound with a unique structure that includes an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- typically involves the formation of the oxazine ring through a series of condensation reactions. The starting materials often include aromatic aldehydes and amines, which undergo cyclization under acidic or basic conditions to form the oxazine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazine derivatives and related heterocyclic compounds. Examples include:
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
Uniqueness
Ethanone, 1-(3,4-dihydro-6-methyl-2,4-diphenyl-2H-1,3-oxazin-5-yl)- is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
144221-98-7 |
---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(6-methyl-2,4-diphenyl-3,4-dihydro-2H-1,3-oxazin-5-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-13(21)17-14(2)22-19(16-11-7-4-8-12-16)20-18(17)15-9-5-3-6-10-15/h3-12,18-20H,1-2H3 |
InChI Key |
XNPFRQDSADGUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.